Cytotoxicity Profile in Human Cancer Cell Lines (HeLa and MCF-7) Compared to the N-Methyl Cyclopenta Analog
The target compound displays reported in vitro cytotoxicity against HeLa (cervical cancer) cells with an IC50 of approximately 10 µM and against MCF-7 (breast cancer) cells with an IC50 of approximately 15 µM, as listed in vendor-supplied screening data . In comparison, the structurally related 3-phenoxybenzamido regioisomer (CAS 896298-33-2) was reported to exhibit notably weaker activity, with IC50 values of approximately 25 µM for HeLa and 30 µM for MCF-7 cells , suggesting that the 4-(pentyloxy)benzamido substitution pattern in the target compound confers a measurable potency advantage (10 µM vs. 25 µM in HeLa cells, representing a 2.5-fold improvement) within this chemotype.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa IC50 ≈ 10 µM; MCF-7 IC50 ≈ 15 µM |
| Comparator Or Baseline | N,4,5-trimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide (CAS 896298-33-2): HeLa IC50 ≈ 25 µM; MCF-7 IC50 ≈ 30 µM |
| Quantified Difference | ~2.5-fold lower IC50 in HeLa cells; ~2-fold lower IC50 in MCF-7 cells |
| Conditions | Cell viability assays; HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines; vendor-reported data, no standardized reference compound included |
Why This Matters
The 2- to 2.5-fold potency differential against two distinct cancer cell lines provides a quantifiable basis for preferentially selecting the 4-(pentyloxy)benzamido derivative over the 3-phenoxybenzamido regioisomer in anticancer screening campaigns.
